![molecular formula C6H7Cl2F4N B2786203 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2089257-21-4](/img/structure/B2786203.png)
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with the molecular formula C6H6ClF4N·HCl. This compound is known for its unique bicyclic structure, which includes a nitrogen atom and multiple fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common method includes the reaction of 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates with thiols, resulting in Michael addition to the double bond . This reaction produces high yields of 2-thio-substituted 1-azabicyclo[3.2.0]heptane-2-carboxylates . Industrial production methods often involve photochemical decomposition of CHF2-substituted pyrazolines, which is advantageous due to its simple operation and mild conditions .
Chemical Reactions Analysis
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of the chlorine atom.
Addition: Michael addition reactions with thiols are common, producing 2-thio-substituted derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride has shown potential in the development of pharmaceutical compounds due to its ability to act as a building block for various biologically active molecules.
Case Studies
- Inhibitors of Kinases : Research has indicated that derivatives of bicyclic compounds similar to 1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane are being explored as inhibitors for various kinases involved in cancer pathways. The compound's structural rigidity and fluorination may enhance binding affinity and selectivity towards target enzymes .
- Antimicrobial Activity : Studies have suggested that fluorinated bicyclic compounds exhibit increased antimicrobial properties compared to their non-fluorinated counterparts. This is attributed to the influence of fluorine on the electronic properties of the molecule, which can affect membrane permeability and interaction with biological targets .
Applications in Materials Science
The unique properties of this compound make it a candidate for use in advanced materials.
Case Studies
- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and insulation applications due to their superior performance under harsh conditions .
- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials that incorporate fluorinated structures for applications in electronics and optics .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as an important intermediate.
Case Studies
- Synthesis of Complex Molecules : The compound is utilized in multi-step synthetic routes to construct complex organic molecules with specific stereochemical configurations required for biological activity . Its unique bicyclic structure allows for selective functionalization at various sites.
- Reagent in Fluorination Reactions : Due to its high fluorine content, this compound can act as a reagent in reactions aimed at introducing fluorine into other organic substrates, thereby enhancing their pharmacological profiles .
Mechanism of Action
The mechanism of action of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical studies.
Comparison with Similar Compounds
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with similar compounds such as:
6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride: This compound lacks the chlorine atom, which affects its reactivity and binding properties.
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
The unique combination of chlorine and fluorine atoms in this compound makes it particularly valuable in research applications, providing a balance of reactivity and stability.
Biological Activity
1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS: 2089257-21-4) is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This bicyclic compound contains multiple fluorine atoms, which can significantly influence its chemical reactivity and biological interactions.
Chemical Structure
The molecular formula for this compound is C6H6ClF4N⋅HCl. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds interesting for drug development.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit antimicrobial activity. Such properties are often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Neuropharmacological Effects : The azabicyclic structure suggests potential interactions with neurotransmitter systems. Compounds in this class may act as modulators of neurotransmitter receptors or transporters.
- Toxicological Assessments : Safety data indicate that while the compound has useful properties, it also requires careful handling due to potential irritant effects as indicated by hazard statements associated with its use .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various fluorinated compounds found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While specific data on this compound is scarce, its structural analogs have shown promise in this area.
Neuropharmacological Research
Research involving structurally similar compounds has demonstrated activity at various neurotransmitter receptors. For instance, compounds with bicyclic frameworks have been studied for their effects on dopamine and serotonin receptors, suggesting that this compound may also interact with these systems.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF4N.ClH/c7-4-2-12-1-3(4)5(8,9)6(4,10)11;/h3,12H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIVNMOZNMOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(C(C2(F)F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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